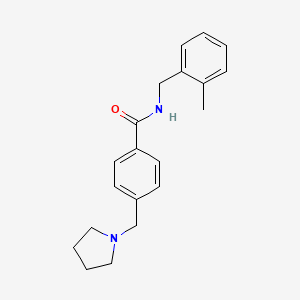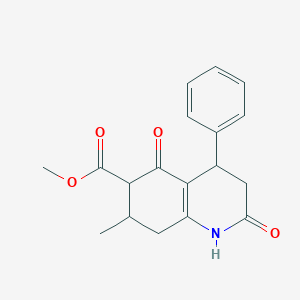
N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
描述
N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPBD is a type of psychoactive substance that belongs to the class of designer drugs, which are synthetic compounds that are designed to mimic the effects of other drugs. In recent years, MPBD has become a popular research chemical due to its unique properties and potential therapeutic uses.
作用机制
The mechanism of action of N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is not fully understood, but it is believed to act on the brain's dopamine and serotonin receptors. These neurotransmitters play a critical role in regulating mood, motivation, and reward pathways in the brain. By modulating these receptors, N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is thought to enhance the release of dopamine and serotonin, leading to increased feelings of euphoria, motivation, and pleasure.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide can increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and muscle tension. These effects are similar to those seen with other psychoactive substances, such as amphetamines and cocaine.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in scientific research is its unique properties and potential therapeutic uses. N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the brain and could be used to treat a range of neurological disorders, including depression, anxiety, and ADHD. However, there are also limitations to using N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments. One of the main limitations is the lack of research on the long-term effects of N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide on the body and brain. Additionally, N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a relatively new compound, and there is still much to be learned about its effects and potential applications.
未来方向
There are many potential future directions for research on N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is in the development of new therapies for neurological disorders, such as depression and anxiety. N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the brain and could be used to develop new treatments for these conditions. Additionally, research could focus on the long-term effects of N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide on the body and brain, as well as its potential for addiction and abuse.
Conclusion
In conclusion, N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound that has significant potential for scientific research. Its unique properties and potential therapeutic uses make it a valuable tool for researchers studying the brain and its functions. However, there are also limitations to using N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments, and more research is needed to fully understand its effects and potential applications. With continued research, N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide could become an important tool in the development of new therapies for neurological disorders.
科学研究应用
N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the central nervous system. Studies have shown that N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide can enhance cognitive function, improve memory retention, and increase focus and attention. These effects make N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide a potentially valuable tool for researchers studying the brain and its functions.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-6-2-3-7-19(16)14-21-20(23)18-10-8-17(9-11-18)15-22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRZJNMPUJJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437517.png)
![2-chloro-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4437531.png)
![ethyl {3-[(2-ethoxy-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetate](/img/structure/B4437532.png)

![4-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4437543.png)
![N-(2-furylmethyl)-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4437557.png)

![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B4437572.png)


![2-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437585.png)
![4-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437593.png)
![1-isobutyl-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437600.png)
![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437613.png)